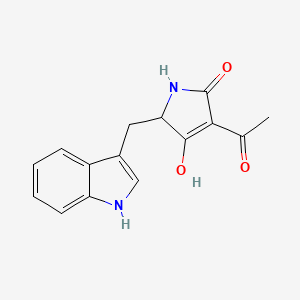
Dinonylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonylphosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two nonyl groups and a hydroxyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dinonylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of nonyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}9\text{H}{19}\text{OH} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + 2 \text{HCl} ] [ (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + \text{H}_2\text{O} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{POH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Dinonylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Applications De Recherche Scientifique
Dinonylphosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and extraction agents for metal ions.
Mécanisme D'action
The mechanism by which dinonylphosphinic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in applications such as metal extraction and catalysis. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Dinonylphosphinic acid can be compared with other phosphinic acids such as:
- Diphenylphosphinic acid
- Dibutylphosphinic acid
- Diethylphosphinic acid
Uniqueness: this compound is unique due to its long nonyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to shorter-chain phosphinic acids.
Propriétés
Numéro CAS |
38021-01-1 |
|---|---|
Formule moléculaire |
C18H39O2P |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
di(nonyl)phosphinic acid |
InChI |
InChI=1S/C18H39O2P/c1-3-5-7-9-11-13-15-17-21(19,20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,19,20) |
Clé InChI |
NNPWWKQUTCVLAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCP(=O)(CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



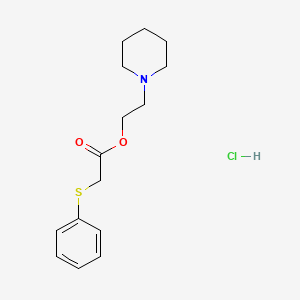
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
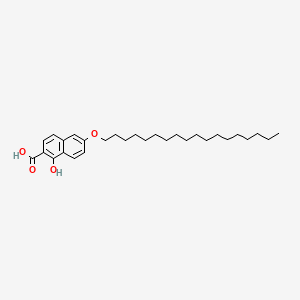
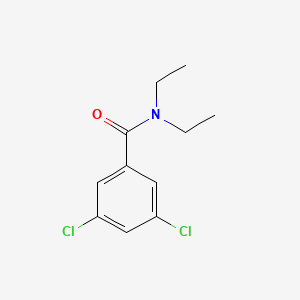
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)

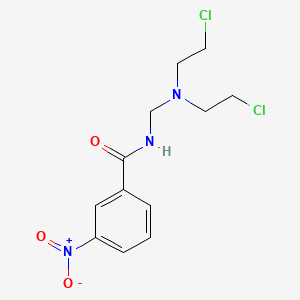
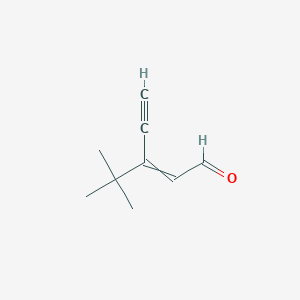
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
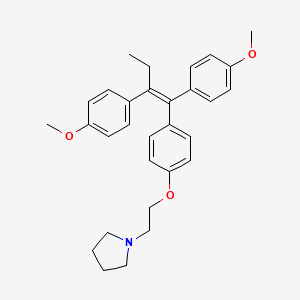
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
